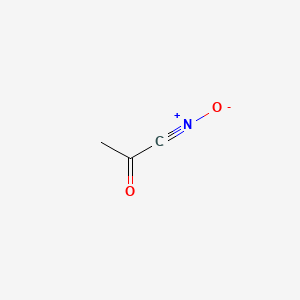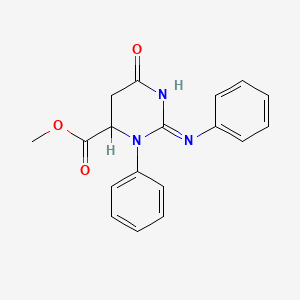
Nonacos-11-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonacos-11-ene is a long-chain hydrocarbon with the molecular formula C29H58 It is an alkene, characterized by the presence of a double bond between the 11th and 12th carbon atoms in the chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonacos-11-ene can be synthesized through various methods, including the dehydrogenation of nonacosane. This process involves the removal of hydrogen atoms to form the double bond at the 11th position. The reaction typically requires high temperatures and the presence of a catalyst to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of long-chain alkanes. This method is preferred due to its efficiency and scalability. The process is carried out in large reactors where the alkane is heated in the presence of a metal catalyst, such as platinum or palladium, to achieve the desired dehydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions
Nonacos-11-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a platinum or palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of haloalkanes.
Wissenschaftliche Forschungsanwendungen
Nonacos-11-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its role in the chemical communication of insects, particularly in pheromone signaling.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Wirkmechanismus
The mechanism of action of Nonacos-11-ene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new atoms or groups are added to the carbon atoms. This reactivity makes it a valuable intermediate in organic synthesis. In biological systems, this compound can interact with cell membranes and proteins, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonacosane: A saturated hydrocarbon with the formula C29H60. Unlike Nonacos-11-ene, it does not contain a double bond and is less reactive.
Hentriacontane: Another long-chain alkane with the formula C31H64.
Uniqueness
This compound’s uniqueness lies in its double bond, which imparts distinct chemical properties and reactivity compared to its saturated counterparts. This makes it more versatile in chemical synthesis and applications in various fields .
Eigenschaften
CAS-Nummer |
54863-77-3 |
|---|---|
Molekularformel |
C29H58 |
Molekulargewicht |
406.8 g/mol |
IUPAC-Name |
nonacos-11-ene |
InChI |
InChI=1S/C29H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h21,23H,3-20,22,24-29H2,1-2H3 |
InChI-Schlüssel |
GZDZVTNYHONRIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


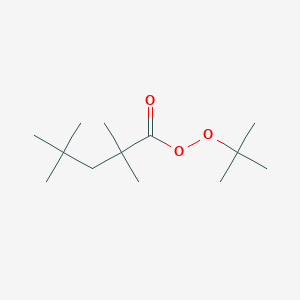
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
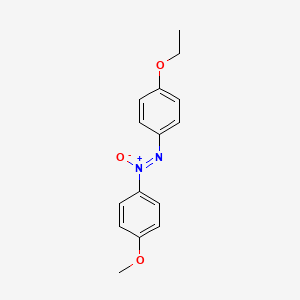
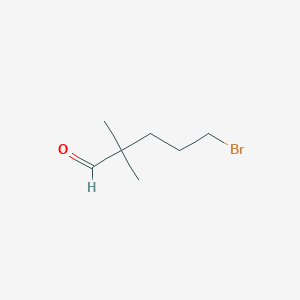

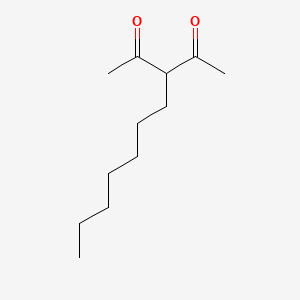
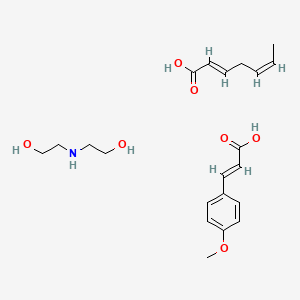
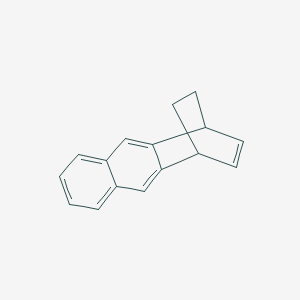
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
